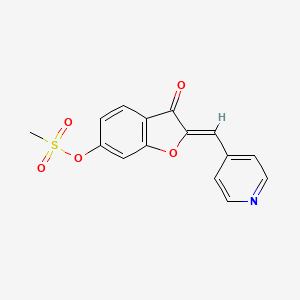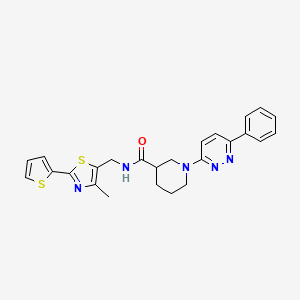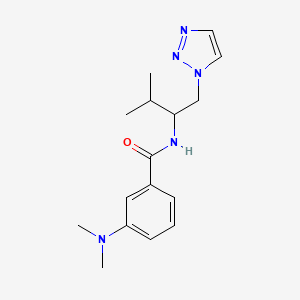
1-benzyl-3-(benzyloxy)-N-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-benzyl-3-(benzyloxy)-N-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : The compound 1H-pyrazole-3-carboxylic acid, closely related to 1-Benzyl-3-(benzyloxy)-N-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxamide, has been synthesized through various methods. For instance, the reaction of its acid chloride with different amines and hydroxylamines has been explored to produce corresponding N-substituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides and carboxylates (Yıldırım et al., 2005), (Yıldırım & Kandemir, 2006).
Characterization Techniques : Various characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography have been employed to determine the structures of synthesized pyrazole derivatives. These techniques help in elucidating the molecular geometry and electronic structures of the compounds (Kumara et al., 2018).
Applications in Antimicrobial and Antioxidant Research
Antimicrobial Activity : Pyrazole derivatives have shown promising antibacterial activity, especially against pathogens like Staphylococcus aureus and Bacillus subtilis. This suggests potential applications in developing new antibacterial agents (Palkar et al., 2017).
Antioxidant Properties : Some pyrazole derivatives exhibit significant antioxidant activities, indicating their potential use in combating oxidative stress-related diseases. These properties are often evaluated through methods like DPPH and hydroxyl radical scavenging assays (Naveen et al., 2021).
Other Potential Applications
Cytotoxicity and Anticancer Research : Certain pyrazole derivatives have shown cytotoxic activity against cancer cell lines, suggesting their potential as anticancer agents. This is particularly relevant for the development of new chemotherapeutic drugs (Deady et al., 2003).
Herbicidal Activity : Pyrazole derivatives have also been investigated for their herbicidal activity. This includes research on compounds like N-ethoxy-1-methyl-3-(3-trifluoromethylbenzyloxy)pyrazole-4-carboxamide, which shows promise as a rice herbicide (Ohno et al., 2004).
Liquid Crystals and Luminescent Properties : The 4-aryl-1H-pyrazole unit, related to the compound , has been used in the development of supramolecular liquid crystals. These crystals exhibit luminescent properties and can be utilized in various optical and electronic applications (Moyano et al., 2013).
properties
IUPAC Name |
1-benzyl-N-(2,5-dimethylphenyl)-3-phenylmethoxypyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-19-13-14-20(2)24(15-19)27-25(30)23-17-29(16-21-9-5-3-6-10-21)28-26(23)31-18-22-11-7-4-8-12-22/h3-15,17H,16,18H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPMOQKVHHUAIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1H-pyrazol-3-yl)propanamide](/img/structure/B2460803.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-4-yl)methanone oxalate](/img/structure/B2460806.png)

![(E)-4-(Dimethylamino)-N-[1-(2-hydroxyphenyl)propyl]but-2-enamide](/img/structure/B2460808.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2460811.png)
![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-cyclohexylcarbamate](/img/structure/B2460815.png)



![(2-Fluorospiro[2.3]hexan-5-yl)methanamine](/img/structure/B2460823.png)
![5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrimidin-2-amine](/img/structure/B2460824.png)